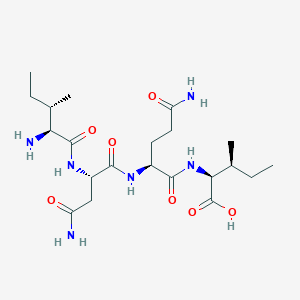
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is a peptide composed of four amino acids: L-isoleucine, L-asparagine, L-glutamine, and another L-isoleucine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-glutamine and the second L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, resulting in the release of individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds (if present) to free thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) are commonly used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-glutamine).
Oxidation: Oxidized amino acid derivatives.
Reduction: Reduced thiol groups (if disulfide bonds are present).
Applications De Recherche Scientifique
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger various cellular responses, such as signal transduction, enzyme activation, or gene expression regulation. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-leucine: Similar structure but with leucine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-valine: Similar structure but with valine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-phenylalanine: Similar structure but with phenylalanine instead of the second isoleucine.
Uniqueness
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two L-isoleucine residues may confer specific structural or functional characteristics that differentiate it from other similar peptides.
Propriétés
Numéro CAS |
830320-53-1 |
|---|---|
Formule moléculaire |
C21H38N6O7 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H38N6O7/c1-5-10(3)16(24)20(32)26-13(9-15(23)29)19(31)25-12(7-8-14(22)28)18(30)27-17(21(33)34)11(4)6-2/h10-13,16-17H,5-9,24H2,1-4H3,(H2,22,28)(H2,23,29)(H,25,31)(H,26,32)(H,27,30)(H,33,34)/t10-,11-,12-,13-,16-,17-/m0/s1 |
Clé InChI |
VNGBPWGJHALMHO-JHLPPDTLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


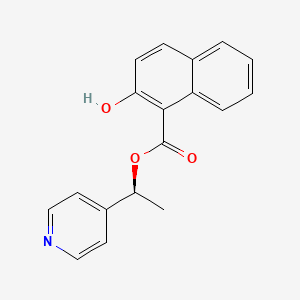
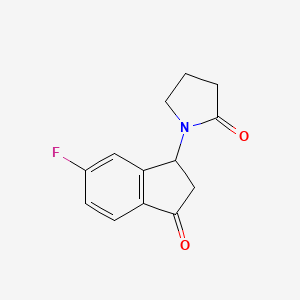
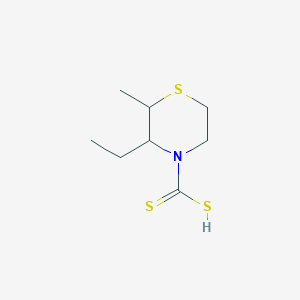
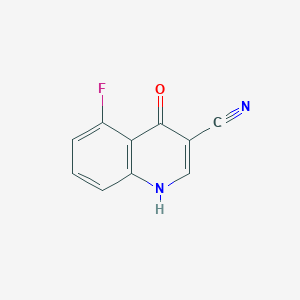
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
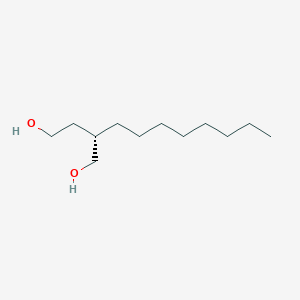
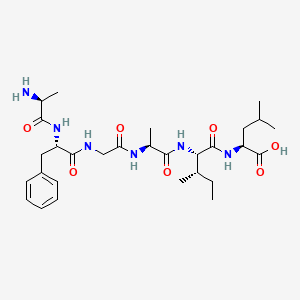

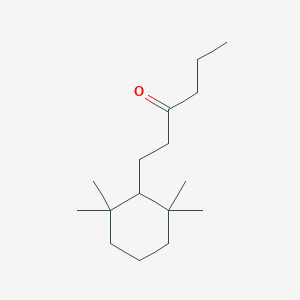
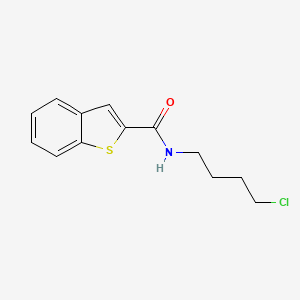
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
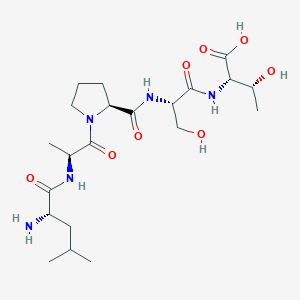
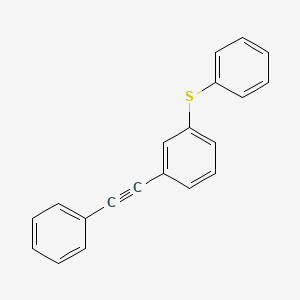
methanone](/img/structure/B14223063.png)
